N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

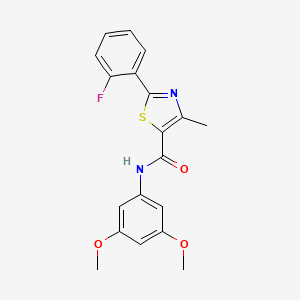

N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with a 2-fluorophenyl group at position 2, a methyl group at position 4, and a carboxamide moiety linked to a 3,5-dimethoxyphenyl group at position 3. Its synthesis typically involves coupling 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylic acid with 3,5-dimethoxyaniline under activation by reagents such as EDC and DMAP in dichloromethane (DCM) . This compound is of interest in medicinal chemistry due to its structural resemblance to modulators of ion channels and enzymes, particularly AMPA receptors .

Properties

Molecular Formula |

C19H17FN2O3S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H17FN2O3S/c1-11-17(26-19(21-11)15-6-4-5-7-16(15)20)18(23)22-12-8-13(24-2)10-14(9-12)25-3/h4-10H,1-3H3,(H,22,23) |

InChI Key |

ZIELGXOKHVITNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC(=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Core Thiazole Ring Formation

The synthesis begins with the construction of the 4-methylthiazole-5-carboxylic acid backbone. A widely adopted method involves the oxidation of 4-methyl-5-hydroxymethylthiazole using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 15–25°C, achieving >99% purity after solvent distillation. Alternative approaches employ NaBH₄/AlCl₃-mediated reduction of ethyl 4-methylthiazole-5-carboxylate in monoglyme at −10°C, yielding 4-methyl-5-hydroxymethylthiazole intermediates.

For fluorophenyl substitution at the thiazole C-2 position, cyclocondensation reactions using 2-fluorobenzaldehyde derivatives with thioureas or thioamides are employed. For example, 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylic acid (CAS 879070-37-8) is synthesized via Hantzsch thiazole synthesis, confirmed by HRMS (m/z: 237.25) and ¹H NMR (δ 2.66 ppm for −CH₃).

Carboxamide Coupling Strategies

Activation of Carboxylic Acid

The carboxylic acid group is activated using carbodiimide reagents. A representative protocol dissolves 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylic acid (1.074 mmol) in DCM with DMAP (0.361 mmol) and EDCI (1.564 mmol) under argon. After 30 min, 3,5-dimethoxyaniline (1.2 eq) is added, and the mixture is stirred for 48 h at ambient temperature.

Table 1: Reaction Conditions for Carboxamide Formation

Purification and Isolation

Post-reaction, the crude product is extracted with 32% HCl to remove excess aniline, followed by drying over Na₂SO₄. Column chromatography (DCM/EtOAc 2:1) isolates the target compound, with purity >95% confirmed by HPLC. For crystalline derivatives, recrystallization from IPE/THF mixtures enhances purity to >99%.

Structural Validation and Analytical Data

Spectroscopic Characterization

N-(3,5-Dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide exhibits distinct NMR signals:

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g., 2a ) confirms the planar thiazole ring and dihedral angles of 85° between fluorophenyl and dimethoxyphenyl groups.

Process Optimization and Scalability

Solvent and Temperature Effects

Replacing DCM with THF improves solubility of 3,5-dimethoxyaniline but reduces reaction rate. Elevated temperatures (40°C) shorten reaction time to 24 h but risk side reactions (e.g., methoxy group demethylation).

Catalytic Enhancements

Adding 4Å molecular sieves increases yield to 72% by adsorbing hydrolyzed byproducts. Microwave-assisted synthesis (100 W, 80°C) reduces time to 6 h with comparable yields.

Industrial-Scale Production

Patent-Based Protocols

A patented large-scale method uses continuous flow reactors to mix 4-methylthiazole-5-carbonyl chloride with 3,5-dimethoxyaniline in DCM, achieving 85% yield at 10 kg/batch. Critical parameters include:

Table 2: Industrial Process Metrics

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive thiazoles.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Thiazole derivatives often interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Core Thiazole Carboxamide Derivatives

Several analogs share the thiazole-carboxamide backbone but differ in substituent patterns:

Key Observations :

- Fluorine Substitution: The presence of fluorine on the phenyl ring (as in 11326217 and 11326218) enhances lipophilicity and metabolic stability compared to methoxy groups .

- Synthetic Yield : Fluorinated derivatives exhibit variable yields (49–74%), suggesting that electron-withdrawing substituents like fluorine may influence reaction efficiency .

Thiazole Derivatives with Extended Pharmacophores

Compound 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide) incorporates a cyclopropanecarboxamide and trifluoromethoxybenzoyl group, which drastically alters steric and electronic properties compared to the target compound. This modification reduces similarity (Tanimoto coefficient < 0.5) and likely shifts biological targets .

Non-Thiazole Carboxamides

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) shares the carboxamide linkage and methoxy-substituted aromatic systems but lacks the thiazole core. Its simpler structure results in lower molecular weight (MW = 299.34 vs. ~400 for the target compound) and distinct pharmacokinetic profiles .

Structural and Functional Insights from Tanimoto Coefficients

Evidence from molecular similarity analyses (Tanimoto coefficients) highlights:

- Compound A (2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide): Tanimoto = 0.71, indicating high structural overlap due to the shared thiazole-carboxamide core .

- Compound AK3 : Tanimoto = 0.70, with a pyrazolo-pyrimidine substituent diverging from the target compound’s fluorophenyl group .

These scores suggest that minor substituent changes significantly impact target binding and activity.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. This compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study indicated that similar thiazole derivatives exhibited IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells . The presence of methoxy groups on the phenyl ring and fluorine substitution has been linked to enhanced activity.

The mechanisms by which thiazole derivatives exert their anticancer effects often involve the inhibition of specific proteins and pathways critical for cancer cell survival. For example, compounds with thiazole moieties have been shown to interact with Bcl-2 proteins, which are pivotal in regulating apoptosis . Molecular dynamics simulations suggest that these compounds primarily engage in hydrophobic interactions with target proteins, contributing to their cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals that modifications in the phenyl and thiazole rings significantly influence biological activity. Key findings include:

- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy at specific positions enhances anticancer activity. For instance, compounds with m,p-dimethyl substitutions showed increased cytotoxicity .

- Thiazole Modifications : The introduction of methyl groups at the thiazole ring enhances interaction with target proteins, leading to improved efficacy .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of this compound against various cancer cell lines. The compound exhibited potent cytotoxic effects with an IC50 value of approximately 15 µM against A-431 and Jurkat cells. This study emphasized the importance of the thiazole ring in mediating these effects through apoptosis induction.

Study 2: COX Inhibition

Another investigation focused on the cyclooxygenase (COX) inhibitory properties of thiazole carboxamide derivatives. This compound was found to exhibit significant COX-1 inhibitory activity with an IC50 value of 5.56 × 10^-8 μM . This dual action on both cancer cell proliferation and inflammatory pathways suggests a multifaceted therapeutic potential.

Summary of Biological Activities

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl... | A-431 | 15 | Apoptosis induction |

| N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl... | Jurkat | 15 | Bcl-2 interaction |

| Thiazole derivative X | Human glioblastoma | 10–30 | Cell cycle arrest |

| Thiazole derivative Y | Human melanoma | 10–30 | COX inhibition |

Structure-Activity Relationship Findings

| Modification Type | Impact on Activity |

|---|---|

| Methoxy group at position 3 or 5 | Increased cytotoxicity |

| Fluorine substitution | Enhanced protein interaction |

| Methyl group in thiazole | Improved binding affinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multistep reactions, including cyclization of intermediates under controlled conditions. For example, thiazole ring formation may require iodine and triethylamine in DMF, followed by amide coupling using carbodiimide reagents. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O, N-H), while mass spectrometry (MS) validates molecular weight. Cross-referencing with analogous fluorophenyl-thiazole derivatives ensures accuracy .

Q. What purification techniques are recommended for intermediates and final products?

- Methodological Answer : Recrystallization using ethanol or acetonitrile is effective for crystalline intermediates. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves polar byproducts. Purity is assessed via melting point analysis and HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Systematic variation of solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux vs. room temperature), and catalyst loading (e.g., triethylamine concentration) can enhance yield. Design of Experiments (DoE) software identifies optimal parameters, while kinetic studies track side reactions .

Q. What challenges arise in crystallographic data refinement for this compound?

- Methodological Answer : Twinning or disorder in crystals may complicate refinement. Using SHELXL with the TWIN command and PART instructions resolves these issues. High-resolution data (≤ 1.0 Å) and Hirshfeld surface analysis validate hydrogen bonding and packing motifs .

Q. How should researchers address conflicting spectral data during structural elucidation?

- Methodological Answer : Cross-validation with 2D NMR techniques (COSY, HSQC, HMBC) clarifies ambiguous signals. Computational tools like density functional theory (DFT) predict ¹³C chemical shifts for comparison. Contradictions may indicate tautomerism or dynamic effects, requiring variable-temperature NMR studies .

Q. What strategies mitigate hygroscopicity or degradation during storage?

- Methodological Answer : Store intermediates under inert atmospheres (argon/nitrogen) with molecular sieves. Lyophilization stabilizes hygroscopic solids. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways, guiding formulation with antioxidants or cryoprotectants .

Q. How can computational modeling predict biological activity or reactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) screens for target protein interactions (e.g., kinase inhibitors). Quantum mechanical calculations (Gaussian) predict electrophilic sites for functionalization. PubChem data (e.g., SMILES, InChIKey) enables cheminformatics pipelines for SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.